(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid
Brand Name: Vulcanchem
CAS No.: 946761-08-6
VCID: VC4519513
InChI: InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(8-9(14)15)4-6-18-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1(CCSCC1)CC(=O)O
Molecular Formula: C12H21NO4S
Molecular Weight: 275.36

(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid

CAS No.: 946761-08-6

Cat. No.: VC4519513

Molecular Formula: C12H21NO4S

Molecular Weight: 275.36

* For research use only. Not for human or veterinary use.

(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid - 946761-08-6

Specification

CAS No. 946761-08-6
Molecular Formula C12H21NO4S
Molecular Weight 275.36
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]thian-4-yl]acetic acid
Standard InChI InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(8-9(14)15)4-6-18-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key OYPLUWVUSWPNPN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCSCC1)CC(=O)O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

(4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid features a six-membered thiopyran ring with a sulfur atom replacing the oxygen found in analogous tetrahydropyran derivatives. The Boc group protects the amine at the 4-position of the ring, while the acetic acid moiety extends from the same carbon (Figure 1). The molecular formula is C₁₂H₂₁NO₄S, with a molecular weight of 275.36 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number946761-08-6
Molecular FormulaC₁₂H₂₁NO₄S
Molecular Weight275.36 g/mol
SMILES NotationO=C(O)CC1(NC(OC(C)(C)C)=O)CCSCC1
Boiling PointNot reported
Melting PointNot reported

The thiopyran ring’s sulfur atom enhances electron density and polarizability compared to oxygen-containing analogues, influencing reactivity in nucleophilic substitutions and redox reactions .

Structural Comparison with Tetrahydropyran Analogues

Replacing sulfur with oxygen yields (4-Boc-amino-tetrahydropyran-4-yl)acetic acid (CAS: 946682-30-0), which has a molecular weight of 259.30 g/mol . The sulfur atom increases the molecular weight by ~16 g/mol and alters the compound’s lipophilicity, a critical factor in drug bioavailability .

Table 2: Thiopyran vs. Tetrahydropyran Derivatives

PropertyThiopyran DerivativeTetrahydropyran Derivative
Molecular Weight275.36 g/mol259.30 g/mol
Ring AtomSulfurOxygen
LogP (Predicted)HigherLower
BioavailabilityEnhanced membrane permeabilityModerate

Synthesis and Manufacturing

Boc Protection Strategy

The Boc group is introduced to protect the amine during synthesis, preventing unwanted side reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The acetic acid moiety is appended via alkylation or Michael addition reactions, leveraging the nucleophilicity of the thiopyran ring’s sulfur atom .

Key Synthetic Routes

  • Amine Protection:
    The primary amine on tetrahydrothiopyran-4-amine reacts with Boc anhydride in tetrahydrofuran (THF) to form the Boc-protected intermediate .

  • Acetic Acid Incorporation:
    A nucleophilic substitution reaction introduces the acetic acid group, often using bromoacetic acid or its esters .

  • Deprotection and Purification:
    Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group if required, followed by purification via column chromatography .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Boc-protected amine and carboxylic acid group enable its use as a bifunctional building block in solid-phase peptide synthesis (SPPS). It enhances peptide stability by introducing conformational constraints via the thiopyran ring .

Neurological Drug Development

Derivatives of this compound are explored for modulating neurotransmitter systems. The sulfur atom facilitates interactions with cysteine residues in ion channels, making it a candidate for treating epilepsy and neurodegenerative diseases .

Bioconjugation and Targeted Drug Delivery

The acetic acid moiety serves as a linker for attaching therapeutic agents to antibodies or nanoparticles. For example, conjugating doxorubicin to monoclonal antibodies via this compound improves tumor-targeted delivery .

Role in Organic Chemistry and Material Science

Building Block for Heterocyclic Compounds

The thiopyran ring is a precursor to sulfoxide and sulfone derivatives, which are pivotal in asymmetric catalysis. The Boc group allows sequential functionalization, enabling the synthesis of complex heterocycles .

Polymer Modification

Incorporating this compound into polyesters or polyamides introduces sulfur-containing side chains, enhancing material properties such as thermal stability and solvent resistance .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm) and the thiopyran ring’s methylene groups (δ 2.8–3.2 ppm). ¹³C NMR confirms the carbonyl carbons of the Boc (δ 155 ppm) and acetic acid (δ 170 ppm) groups .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, typically exceeding 99% for pharmaceutical-grade material .

Comparative Analysis with Structural Analogues

The thiopyran derivative’s sulfur atom offers distinct advantages over its tetrahydropyran counterpart:

  • Enhanced Lipophilicity: Improves blood-brain barrier penetration for CNS-targeted drugs .

  • Redox Activity: Participates in disulfide bond formation, enabling stimuli-responsive drug release .

Future Research Directions

  • Exploration of Sulfur-Specific Reactivity: Developing new catalysts leveraging sulfur’s lone pairs.

  • Targeted Cancer Therapies: Optimizing bioconjugation techniques for antibody-drug conjugates (ADCs).

  • Green Synthesis Methods: Reducing solvent waste in large-scale production.

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